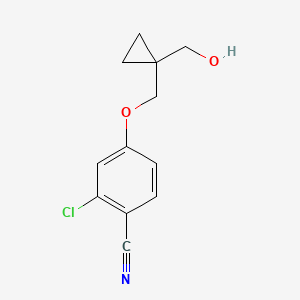
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This compound is typically a white to light yellow crystalline solid with a distinct odor. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with 1-(hydroxymethyl)cyclopropane in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methyl group by the cyclopropylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-4-((1-(carboxymethyl)cyclopropyl)methoxy)benzonitrile
Reduction: 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Substitution: 2-Amino-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
Applications De Recherche Scientifique
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzaldehyde
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzoic acid
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Uniqueness
Compared to similar compounds, 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is unique due to its combination of a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12ClNO2 |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
2-chloro-4-[[1-(hydroxymethyl)cyclopropyl]methoxy]benzonitrile |
InChI |
InChI=1S/C12H12ClNO2/c13-11-5-10(2-1-9(11)6-14)16-8-12(7-15)3-4-12/h1-2,5,15H,3-4,7-8H2 |
Clé InChI |
IPBDMHZJXFFHOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CO)COC2=CC(=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















